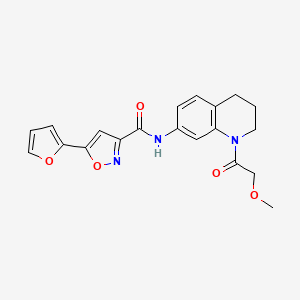
5-(furan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical structure.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis process.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes the reagents and conditions under which the compound reacts.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Bioreductive Pro-drug Applications
Research by Berry et al. (1997) on 5-substituted isoquinolin-1-ones, through synthesis involving Curtius rearrangement, highlights the potential of nitrofuranylmethyl derivatives as pro-drugs for selective therapeutic drug release in hypoxic solid tumors. These compounds, including variations with a furan moiety, are designed for biomimetic reduction, suggesting a pathway for targeted drug delivery and activation within the tumor microenvironment Berry et al., 1997.
Antimicrobial and Antiprotozoal Agents
A study on azole derivatives by Başoğlu et al. (2013) indicated that compounds starting from furan-2-carbohydrazide, leading to triazole derivatives, exhibited antimicrobial activities. This research points to the versatility of furan derivatives in developing new antimicrobial agents Başoğlu et al., 2013. Similarly, Ismail et al. (2004) synthesized compounds with furan and imidazo[1,2-a]pyridine rings showing significant antiprotozoal activity, underscoring the potential of furan derivatives in treating protozoan infections Ismail et al., 2004.
Tubulin-Polymerization Inhibitors
The development of tubulin-polymerization inhibitors is another area of interest. Wang et al. (2014) explored modifications of the tetrahydroquinoline moiety to produce potent compounds against tubulin assembly, indicating potential applications in cancer therapy Wang et al., 2014.
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of furan derivatives provides foundational knowledge for further exploration of their therapeutic applications. Aleksandrov and Elchaninov (2017) discussed the synthesis of dihydroacenaphtho[5,4-d]thiazole derivatives via condensation and electrophilic substitution reactions, showcasing the chemical versatility of furan-containing compounds Aleksandrov & Elchaninov, 2017.
Safety And Hazards
This involves studying the potential risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves potential areas of future research. It could include potential applications of the compound, or further studies to better understand its properties or mechanisms.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
5-(furan-2-yl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-12-19(24)23-8-2-4-13-6-7-14(10-16(13)23)21-20(25)15-11-18(28-22-15)17-5-3-9-27-17/h3,5-7,9-11H,2,4,8,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGBJVVYZGWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2834742.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2834745.png)
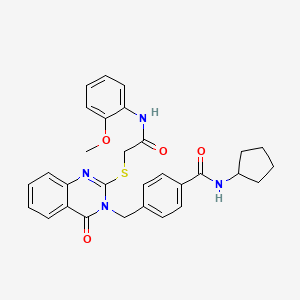
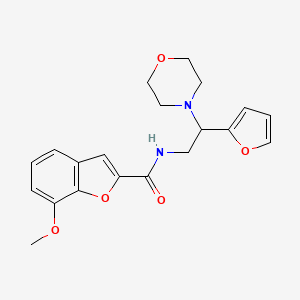
![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B2834750.png)
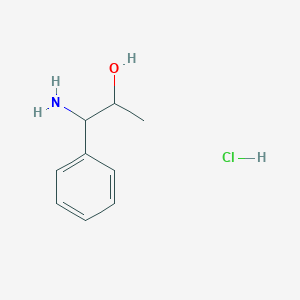
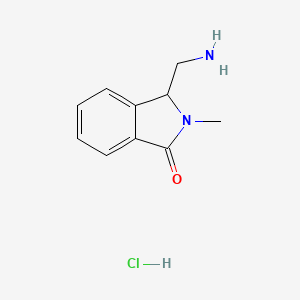
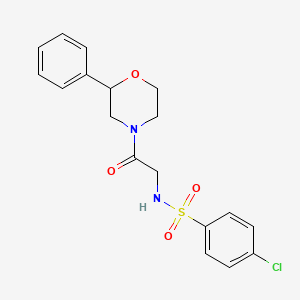
![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)
![4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2834761.png)

![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)
![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)